[1'-13C]2'-deoxycytidine monohydrate is a stable isotopically labeled derivative of 2'-deoxycytidine, a nucleoside that plays a crucial role in the structure of DNA. It consists of a ribose sugar, a cytosine base, and a phosphate group, with the unique feature of having a carbon-13 isotope at the 1' position of the sugar moiety. The molecular formula for [1'-13C]2'-deoxycytidine monohydrate is C9H15N3O5, and its molecular weight is approximately 246.24 g/mol . This compound is often utilized in various biochemical and pharmacological studies due to its ability to serve as a tracer in metabolic pathways.
These reactions are critical for understanding its behavior in biological systems and its role in nucleic acid metabolism.
As a nucleoside analog, [1'-13C]2'-deoxycytidine monohydrate exhibits biological activities similar to those of natural nucleosides. It is incorporated into DNA during replication and transcription processes. The presence of the carbon-13 isotope allows researchers to track its incorporation and metabolism using nuclear magnetic resonance spectroscopy and mass spectrometry. This property makes it valuable for studying cellular processes such as DNA replication, repair mechanisms, and cellular metabolism.
The synthesis of [1'-13C]2'-deoxycytidine monohydrate typically involves the following methods:
These methods ensure high purity and specific activity necessary for research applications.
[1'-13C]2'-deoxycytidine monohydrate has several applications:
Researchers utilize this compound extensively in both basic and applied sciences.
Interaction studies involving [1'-13C]2'-deoxycytidine monohydrate focus on its binding affinity with enzymes such as DNA polymerases and kinases. These studies help elucidate how this compound influences enzyme activity and substrate specificity. Additionally, it can be used to study interactions with other biomolecules, providing insights into cellular mechanisms and pathways.
Several compounds share structural similarities with [1'-13C]2'-deoxycytidine monohydrate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2'-Deoxycytidine | Lacks carbon-13 isotope; natural nucleoside | Essential for DNA synthesis |
| 2'-Deoxyadenosine | Contains adenine base instead of cytosine | Involved in energy transfer (ATP) |
| 2'-Deoxyguanosine | Contains guanine base; critical for RNA synthesis | Plays a role in signaling pathways |
| 2'-Deoxyuridine | Contains uracil instead of thymine or cytosine | Important for RNA synthesis |
| 2'-Deoxycytidine-2'-13C Monohydrate | Carbon-13 at 2' position; used for different studies | Allows tracking of metabolic pathways |
The uniqueness of [1'-13C]2'-deoxycytidine monohydrate lies primarily in its isotopic labeling at the 1' position, which enables precise tracking in various biochemical assays while retaining functionality similar to its non-labeled counterparts.